molecular formula C17H16N2O4S B2436386 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795422-65-9

1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2436386
CAS No.: 1795422-65-9
M. Wt: 344.39
InChI Key: IMWKHALZZUITOR-UHFFFAOYSA-N
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Description

The compound “1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with nitrogen and two oxygen atoms . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine-2,5-dione ring attached to an azetidin-3-yl group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The azetidin-3-yl group is a four-membered ring with one nitrogen atom .

Scientific Research Applications

Antimicrobial Activity

Naphthalene derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with naphthalene moieties have shown a wide spectrum of biological activity with low toxicity, including antifungal and antibacterial potentials (M. abdelreheim, I. Hafiz, Hend S.E.A. Rady, 2019). Such compounds have been assessed against various strains of bacteria and fungi, highlighting their potential as chemotherapeutic agents.

Catalysis

Naphthalene-based compounds have been employed as catalysts in chemical reactions. Lithium perchlorate-catalyzed reactions involving naphthalene derivatives indicate their utility in synthesizing other complex molecules (W. J. Kinart, C. M. Kinart, R. Oszczȩda, Q. Tran, 2005). This application demonstrates the versatility of naphthalene derivatives in facilitating diverse chemical transformations.

Chemosensor Development

Research into naphthalene-based chemosensors for metal ion detection exemplifies the compound's utility in environmental and analytical chemistry. Chemosensors utilizing naphthalene derivatives exhibit selective binding and fluorescence response to metal ions, useful for detecting and quantifying specific metals in various samples (Amit Patil, Dipali N Lande, A. Nalkar, S. P. Gejji, D. Chakrovorty, R. Gonnade, T. Moniz, M. Rangel, E. Pereira, S. Salunke-Gawali, 2017).

Anticonvulsant Activity

The potential of naphthalene derivatives as anticonvulsant agents has been explored, with studies indicating that certain derivatives can act as effective anticonvulsants. This application could lead to the development of new therapeutic agents for the treatment of seizure disorders (H. Ghabbour, A. Kadi, Kamal E. H. ElTahir, R. F. Angawi, H. El-Subbagh, 2015).

Properties

IUPAC Name

1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-16-8-9-17(21)19(16)13-10-18(11-13)24(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWKHALZZUITOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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